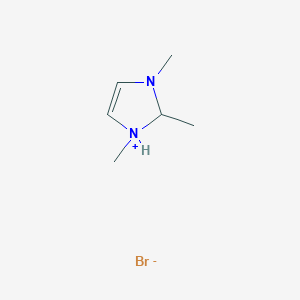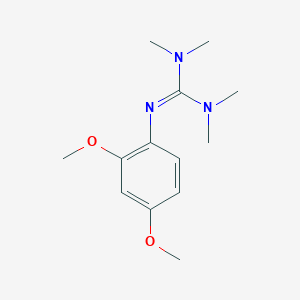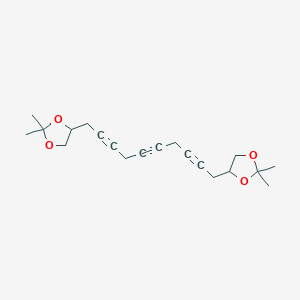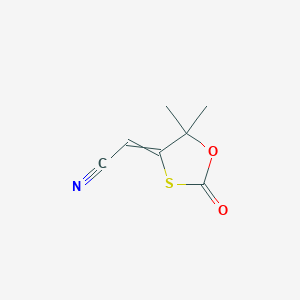
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups and a bromide ion, making it a quaternary ammonium salt. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be achieved through several methods. One common approach involves the alkylation of imidazole with methylating agents such as methyl iodide or methyl bromide under basic conditions. The reaction typically proceeds in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis .
Análisis De Reacciones Químicas
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride, hydroxide, or acetate, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common for quaternary ammonium salts.
Complex Formation: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., sodium acetate), and oxidizing agents (e.g., hydrogen peroxide) . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The positively charged imidazolium ion can interact with negatively charged sites on enzymes or other biomolecules, affecting their function . Additionally, the compound can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1,2,3-Trimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazole derivatives, such as:
1,3-Dimethylimidazolium chloride: Similar structure but with two methyl groups and a chloride ion.
1,2-Dimethylimidazole: Lacks the quaternary ammonium structure, making it less reactive in certain applications.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains bulkier substituents, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific methylation pattern and the presence of a bromide ion, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
121091-32-5 |
|---|---|
Fórmula molecular |
C6H13BrN2 |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
1,2,3-trimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C6H12N2.BrH/c1-6-7(2)4-5-8(6)3;/h4-6H,1-3H3;1H |
Clave InChI |
NVYVNNOXVHTKDK-UHFFFAOYSA-N |
SMILES canónico |
CC1[NH+](C=CN1C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)


![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)




![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)



